molecular formula C25H30N4O3S B2625955 N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1242986-30-6

N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No.: B2625955
CAS No.: 1242986-30-6
M. Wt: 466.6
InChI Key: SAFXDCJITGFREP-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core fused with a piperidine-carboxamide moiety and a 3-methoxyphenyl substituent at the 7-position.

Properties

IUPAC Name

N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-32-19-11-5-7-16(13-19)20-15-33-22-21(20)27-25(28-24(22)31)29-12-6-8-17(14-29)23(30)26-18-9-3-2-4-10-18/h5,7,11,13,15,17-18H,2-4,6,8-10,12,14H2,1H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFXDCJITGFREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the methoxyphenyl group and the piperidine ring. The final step involves the cyclohexylation of the piperidine ring and the formation of the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound's structure comprises several functional groups that contribute to its reactivity and biological activity. The synthesis typically involves multi-step organic reactions, starting with the formation of the thieno[3,2-d]pyrimidine core. Subsequent steps include the introduction of the methoxyphenyl group and the piperidine ring, culminating in cyclohexylation and the formation of the carboxamide group. Specific catalysts and controlled reaction conditions are essential for achieving high yields and purity.

Synthetic Route Overview

StepReaction TypeKey ReagentsConditions
1Formation of thieno[3,2-d]pyrimidine coreVarious amines and carbonyl compoundsTemperature control
2Introduction of methoxyphenyl groupMethoxyphenol derivativesSolvent selection
3Piperidine ring formationPiperidine derivativesCatalytic conditions
4CyclohexylationCyclohexyl halidesTemperature and pressure control

Medicinal Chemistry

N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide has shown promise in drug development due to its unique mechanism of action. Research indicates that it interacts with specific molecular targets such as enzymes and receptors, potentially modulating various biochemical pathways.

Potential Therapeutic Uses

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Anti-inflammatory Properties : Its interaction with inflammatory pathways indicates potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Investigations into its neuroprotective properties may lead to applications in neurodegenerative disorders.

Biological Studies

The compound is being studied for its biological activities, including enzyme inhibition and receptor modulation. These studies are crucial for understanding its therapeutic potential.

Activity TypeTarget MoleculeObserved Effect
Enzyme InhibitionKinasesReduced cell proliferation
Receptor ModulationG-protein coupled receptorsAltered signaling pathways

Material Science

In addition to biological applications, this compound can be utilized as a building block in synthesizing novel materials. Its unique structure allows for modifications that can enhance material properties.

Case Study 1: Anticancer Research

In a recent study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxic effects at micromolar concentrations, indicating its potential as a lead compound for further development.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. The findings suggested that it could reduce neuronal apoptosis and promote survival pathways, highlighting its therapeutic potential in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The thieno[3,2-d]pyrimidinone scaffold is a common feature among kinase inhibitors. Key structural analogues include:

Compound Name Substituents (Position) Key Differences vs. Target Compound Biological Relevance (Inferred)
N-Cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide Cyclooctyl (N), Phenyl (7) Larger cycloalkyl group; lacks methoxy on phenyl ring Likely reduced solubility, altered target selectivity
6-(4-Fluorophenyl)-2-oxo-4-(quinolin-2-yl)-1,2-dihydropyridine-3-carbonitrile Fluorophenyl, Quinoline Pyridine core vs. thienopyrimidinone; nitrile substituent Broader kinase inhibition profile

Analysis :

  • Cycloalkyl Groups : The target compound’s cyclohexyl group balances lipophilicity and steric bulk compared to the cyclooctyl variant in , which may hinder binding pocket accommodation.
Functional Group Comparisons
  • Piperidine-3-carboxamide : This moiety is conserved across analogues (e.g., ), suggesting its role in hydrogen bonding with kinase active sites.
  • Thienopyrimidinone Core: The sulfur atom in the thiophene ring (vs. pyrimidine alone) may improve metabolic stability and electron distribution for ATP-competitive binding .

Biological Activity

N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A cyclohexyl group providing hydrophobic characteristics.
  • A thieno[3,2-d]pyrimidine core , which is known for various biological activities.
  • An oxopyrimidine moiety , contributing to its potential as an antitumor agent.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound has shown selective toxicity towards human gingival carcinoma (Ca9-22) and human squamous carcinoma cells, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Investigations into the mechanism reveal that treatment with the compound leads to:
    • Induction of apoptosis, characterized by cell shrinkage and increased subG1 cell populations.
    • Activation of caspase pathways, evidenced by the cleavage of PARP and procaspase 3 .

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound may interact with multiple biological pathways:

  • Cell Cycle Inhibition : The compound inhibits mitosis and alters cell cycle progression, leading to increased apoptosis markers in treated cells .
  • Structure-Activity Relationships (SAR) : Variations in the chemical structure influence biological activity, suggesting that modifications could enhance efficacy or selectivity for specific cancer types .

Table of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityHigh selectivity towards Ca9-22
Apoptosis InductionIncreased PARP cleavage
Cell Cycle ArrestG1/S phase accumulation
Structure ActivityVariability in potency with SAR

Case Study 1: Antitumor Efficacy

In a controlled study, this compound was administered to Ca9-22 cells. The results indicated a significant reduction in cell viability at concentrations above 1 µM after 24 hours. Morphological assessments confirmed apoptotic changes consistent with drug-induced cytotoxicity.

Case Study 2: Mechanistic Insights

A separate investigation focused on the compound's mechanism revealed that it induces cell cycle arrest at the G1 phase. Western blot analyses demonstrated an increase in cyclin-dependent kinase inhibitors (CKIs), further supporting its role in halting cell proliferation.

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